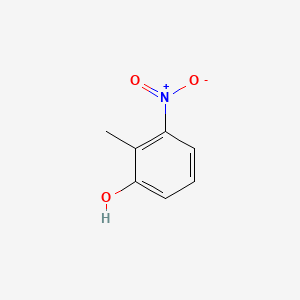

2-Methyl-3-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25009. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKLFAZBKQGUBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203034 | |

| Record name | 3-Nitro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5460-31-1 | |

| Record name | 2-Methyl-3-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5460-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5460-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL5HG597X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-nitrophenol (CAS: 5460-31-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-nitrophenol, with the Chemical Abstracts Service (CAS) registry number 5460-31-1, is an aromatic organic compound. Structurally, it is a derivative of phenol (B47542) with a methyl group at the second position and a nitro group at the third position of the benzene (B151609) ring. This substitution pattern imparts specific chemical and physical properties that make it a subject of interest in various chemical and potentially biological research areas. While its direct applications in drug development are not extensively documented, the broader class of nitrophenols has been investigated for various biological activities. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and potential, albeit largely unexplored, biological relevance of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₃ | |

| Molecular Weight | 153.14 g/mol | |

| Appearance | Yellow to brown crystalline powder | |

| Melting Point | 146-148 °C | |

| Boiling Point | 269.5 ± 28.0 °C at 760 mmHg | |

| Solubility | Soluble in 95% ethanol (B145695) (50 mg/mL) | |

| pKa | 9.11 ± 0.25 (Predicted) | |

| CAS Number | 5460-31-1 | |

| InChI | 1S/C7H7NO3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3 | |

| SMILES | Cc1c(O)cccc1--INVALID-LINK--[O-] |

Synthesis

A common method for the synthesis of this compound involves the diazotization of a substituted aniline (B41778) followed by hydrolysis. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from p-Toluidine (B81030)

This protocol describes the synthesis of a nitrophenol from p-toluidine, which through a series of reactions including diazotization and nitration can yield various isomers. The synthesis of the specific this compound isomer requires careful control of reaction conditions.

Materials:

-

p-Toluidine (75 g)

-

Water (380 mL)

-

Nitric acid (d=1.33 g/mL, 93 g)

-

Sodium nitrite (B80452) (49 g)

-

Ice

Procedure:

-

Dissolve 75 g of p-toluidine in 380 mL of water and 93 g of nitric acid by gentle warming.

-

Cool the solution to below 0 °C. Crystallization may occur but does not impede the reaction.

-

Diazotize the cooled solution by adding a solution of 49 g of sodium nitrite in 100 mL of water. Maintain the temperature below 10 °C throughout the addition.

-

Allow the reaction mixture to stand at a low temperature for two hours.

-

Transfer approximately 100 mL of the diazo-solution to a 1-liter flask equipped with a reflux condenser.

-

Slowly heat the solution to boiling. A vigorous reaction will occur.

-

Once the initial reaction subsides, slowly add the remainder of the diazo-solution using a dropping funnel while maintaining boiling.

-

After the addition is complete, continue boiling for a few more minutes.

-

Distill the product with steam. This compound will co-distill and solidify in the receiver as a yellow crystalline mass.

Yield: 60-70%

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the available spectroscopic information.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 10.35 | Singlet | -OH |

| 7.32 | Doublet of doublets | Aromatic C-H |

| 7.24 | Triplet | Aromatic C-H |

| 7.15 | Doublet of doublets | Aromatic C-H |

| 2.25 | Singlet | -CH₃ |

Solvent: DMSO-d₆

Table 2: Other Spectroscopic Data

| Technique | Data Availability |

| ¹³C NMR | Limited data available in public databases. |

| Infrared (IR) Spectroscopy | Data available in the NIST Chemistry WebBook. Characteristic peaks for -OH, aromatic C-H, C=C, and -NO₂ stretching are expected. |

| Mass Spectrometry (MS) | Electron ionization mass spectrum available in the NIST Chemistry WebBook. |

Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of the hydroxyl, methyl, and nitro functional groups on the aromatic ring. The nitro group is strongly electron-withdrawing, which can influence the acidity of the phenolic proton and the susceptibility of the aromatic ring to nucleophilic substitution. Conversely, the hydroxyl and methyl groups are electron-donating, affecting the regioselectivity of electrophilic aromatic substitution.

While specific applications in drug development for this compound are not well-documented, the general class of nitrophenols has been explored for a range of biological activities. These compounds can act as intermediates in the synthesis of more complex molecules with potential therapeutic value, such as dyes and agrochemicals. For instance, nitrophenols are utilized as standards in environmental chemistry for monitoring pollutants.

Biological Activity and Toxicological Profile

It is important to note that there is a significant lack of specific biological activity data for the this compound isomer in the public domain. However, the biological activities of nitrophenols, in general, are of interest to researchers.

The nitroaromatic structure is a known pharmacophore and toxicophore. The biological activity of nitro compounds is often attributed to the redox properties of the nitro group, which can undergo enzymatic reduction in biological systems. This can lead to the generation of reactive nitrogen species, which may have antimicrobial or cytotoxic effects. For example, some nitro-containing compounds exhibit antibacterial and antifungal properties.

Conversely, the toxicity of nitrophenols is a concern. They can be irritating to the skin and eyes and are considered harmful if inhaled or ingested. The toxicity of nitrophenols is related to their ability to uncouple oxidative phosphorylation.

Hypothetical Metabolic Pathway

Based on the known microbial degradation pathways of other nitrophenols, a hypothetical metabolic pathway for this compound can be proposed. This pathway would likely involve initial oxidation and subsequent ring cleavage. It is crucial to emphasize that the following diagram represents a hypothetical pathway and has not been experimentally verified for this compound.

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

This compound is a well-characterized organic compound with established physicochemical properties and a defined synthetic route. While its direct role in drug development remains largely unexplored, its chemical structure, as a member of the nitrophenol class, suggests potential for biological activity that warrants further investigation. The information provided in this technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and potential biological properties of this compound. Future research should focus on elucidating its biological mechanism of action and exploring its potential as a lead compound or intermediate in the development of new therapeutic agents.

An In-depth Technical Guide to 2-Methyl-3-nitrophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Methyl-3-nitrophenol (CAS No: 5460-31-1). It details a validated experimental protocol for its synthesis, explores its reactivity, and discusses its current and potential applications, particularly its use as an internal standard in analytical chemistry. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound, also known as 3-nitro-o-cresol, is an aromatic organic compound with the chemical formula C₇H₇NO₃. Its structure consists of a phenol (B47542) ring substituted with a methyl group at position 2 and a nitro group at position 3. The presence of the hydroxyl, methyl, and nitro functional groups on the benzene (B151609) ring imparts specific chemical characteristics and reactivity to the molecule, making it a subject of interest in various chemical and analytical applications. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][3] |

| Appearance | Yellow to brown crystalline powder | [3][4] |

| Melting Point | 146-148 °C | [3] |

| Boiling Point | 269.5 ± 28.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.355 ± 0.06 g/cm³ | |

| pKa (Predicted) | 9.11 ± 0.25 | |

| Solubility | Soluble in 95% ethanol (B145695) (50 mg/mL) | [3] |

| CAS Number | 5460-31-1 | [1][2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons, the methyl group, and the hydroxyl proton.

-

¹H NMR (399.65 MHz, DMSO-d₆) :

-

δ 10.35 (s, 1H, -OH)

-

δ 7.32 (t, J=8.0 Hz, 1H, Ar-H)

-

δ 7.24 (d, J=8.0 Hz, 1H, Ar-H)

-

δ 7.15 (d, J=8.0 Hz, 1H, Ar-H)

-

δ 2.25 (s, 3H, -CH₃)[6]

-

¹³C NMR Spectroscopy

-

Aromatic carbons : 110-160 ppm

-

Methyl carbon : 15-25 ppm

Mass Spectrometry

The mass spectrum of this compound is available in the NIST WebBook.[7] The fragmentation pattern is consistent with its structure, showing a molecular ion peak and characteristic fragments resulting from the loss of functional groups.

-

Molecular Ion (M⁺) : m/z 153

-

Key Fragmentation Peaks : Analysis of the fragmentation pattern can reveal the loss of NO₂, OH, and CH₃ groups, which is characteristic of nitrophenolic compounds.

Synthesis of this compound

Several synthetic routes for this compound have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common and reliable method involves the diazotization of 2-methyl-3-nitroaniline (B147196) followed by hydrolysis.

Experimental Protocol: Synthesis from 2-Methyl-3-nitroaniline

This protocol describes the synthesis of this compound from 2-methyl-3-nitroaniline via a diazotization-hydrolysis reaction.

Materials:

-

2-Methyl-3-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Water (H₂O)

-

Ice

Procedure:

-

Diazotization:

-

In a beaker, dissolve a specific molar equivalent of 2-methyl-3-nitroaniline in a solution of concentrated sulfuric acid and water, cooled in an ice bath to maintain a temperature between 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline (B41778) solution while maintaining the temperature below 5 °C. The addition should be controlled to prevent a rapid rise in temperature.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Hydrolysis:

-

In a separate flask equipped with a reflux condenser, bring a volume of water to a boil.

-

Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, continue to boil the mixture for 30-60 minutes to ensure complete hydrolysis of the diazonium salt.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature. The crude this compound may precipitate as a solid.

-

Collect the crude product by vacuum filtration.

-

Recrystallize the crude solid from a suitable solvent system, such as an ethanol-water mixture, to obtain the purified product.

-

Dry the purified crystals under vacuum.

-

Logical Workflow for Synthesis:

Synthesis of this compound Workflow

Reactivity and Potential Applications

The chemical reactivity of this compound is influenced by its three functional groups.

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. It can also undergo etherification and esterification reactions.

-

Nitro Group: The nitro group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group, providing a pathway to synthesize other derivatives.

-

Aromatic Ring: The aromatic ring can undergo nucleophilic aromatic substitution under certain conditions, particularly at positions activated by the nitro group.

Applications

The primary documented application of this compound is as an internal standard for the quantitative analysis of methylnitrophenols in environmental samples, such as atmospheric particulate matter, using techniques like gas chromatography-mass spectrometry (GC-MS).[1] Its structural similarity to the analytes of interest makes it an ideal choice for correcting variations during sample preparation and analysis.

While direct applications in drug development are not extensively documented, nitrophenolic compounds are important intermediates in the synthesis of various pharmaceuticals. The functional groups of this compound offer potential for its use as a building block in the synthesis of more complex molecules with potential biological activity.

Experimental Protocol: Use as an Internal Standard in GC-MS Analysis

This section provides a detailed protocol for the use of this compound as an internal standard for the quantification of other phenolic compounds in an aqueous sample.

Objective: To quantify a target phenolic analyte in a water sample using this compound as an internal standard.

Materials and Reagents:

-

This compound (Internal Standard, IS)

-

Target phenolic analyte(s)

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane (B109758) (DCM, HPLC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

Instrumentation:

-

Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Preparation of Standard Solutions:

-

Prepare stock solutions of the target analyte(s) and this compound (IS) in methanol at a concentration of 1 mg/mL.

-

From the stock solutions, prepare a series of calibration standards by diluting with dichloromethane to cover the expected concentration range of the analyte. Each calibration standard should contain a constant, known concentration of the IS (e.g., 10 µg/L).

-

-

Sample Preparation:

-

Take a known volume of the aqueous sample (e.g., 1 L).

-

Spike the sample with a known amount of the this compound internal standard solution to achieve the same concentration as in the calibration standards.

-

Acidify the sample to pH < 2 with HCl.

-

Condition a C18 SPE cartridge according to the manufacturer's instructions.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and the IS from the cartridge with dichloromethane.

-

Dry the eluate by passing it through anhydrous sodium sulfate.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the 1 mL concentrated extract, add 100 µL of BSTFA with 1% TMCS.

-

Seal the vial and heat at 70 °C for 30 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use an appropriate GC temperature program to separate the analytes.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the target analyte(s) and the internal standard.

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the sample by calculating its peak area ratio to the internal standard and using the calibration curve.

-

Workflow for GC-MS Analysis with Internal Standard:

GC-MS Quantification Workflow

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable chemical compound with well-defined physical and spectroscopic properties. While its direct application in drug development is not yet prominent, its role as an internal standard in analytical chemistry is well-established. The synthetic and analytical protocols provided in this guide offer a practical resource for researchers and scientists. Further investigation into the reactivity of this compound may unveil new synthetic pathways and potential applications in medicinal chemistry and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound 98 5460-31-1 [sigmaaldrich.com]

- 4. CN105837452A - Production method of 2-methyl-5-nitrophenol - Google Patents [patents.google.com]

- 5. saflikpharma.com [saflikpharma.com]

- 6. This compound(5460-31-1) 1H NMR [m.chemicalbook.com]

- 7. This compound [webbook.nist.gov]

2-Methyl-3-nitrophenol molecular weight and formula

This document provides core information regarding the chemical compound 2-Methyl-3-nitrophenol, focusing on its fundamental molecular properties. The data presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Data Summary

The essential molecular information for this compound is summarized in the table below. This data provides a foundational understanding of the compound's composition and mass.

| Parameter | Value |

| Chemical Formula | C7H7NO3[1] |

| CH3C6H3(NO2)OH[2] | |

| Molecular Weight | 153.14 g/mol [2][3] |

| (also reported as 153.137 g/mol [1] and 153.135 g/mol [4]) |

Note on Advanced Technical Data: The user's request for an in-depth technical guide, including experimental protocols and signaling pathways, extends beyond the scope of a chemical compound's basic characterization. This compound is a distinct chemical entity and, as such, does not possess inherent biological signaling pathways or complex experimental workflows in the same manner as a biological system or a multi-stage experimental process. Therefore, the generation of diagrams for such concepts is not applicable.

References

Physicochemical Properties of 2-Methyl-3-nitrophenol: A Technical Guide

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Methyl-3-nitrophenol (CAS No: 5460-31-1), a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Physicochemical Data

The melting and boiling points are critical parameters that define the physical state and inform the purification, handling, and storage procedures for a chemical compound. The experimentally determined values for this compound are summarized below.

| Property | Value | Notes |

| Melting Point | 146-148 °C | Literature value. Pure substances typically have a sharp melting range of 1-2°C. A broader range can indicate the presence of impurities.[1][2][3] |

| Boiling Point | 269.5 ± 28.0 °C | At standard atmospheric pressure (760 mmHg). |

| 147.0-152.0 °C | This value is also reported in the literature, potentially corresponding to the boiling point under reduced pressure.[1][2] |

Experimental Protocols

The following sections detail the standard methodologies for the determination of melting and boiling points for solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The capillary method is the most common technique for determining the melting point of a crystalline solid.[1][3]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with heating oil or a modern digital instrument with a heated metal block)[4]

-

Thermometer (calibrated)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: The this compound sample must be completely dry and finely powdered.[1][5] This is achieved by grinding the crystalline solid using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end.[6] The packed sample height should be approximately 2-3 mm.[5]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature measurement.[5]

-

Heating and Observation:

-

A preliminary, rapid heating is often performed to determine an approximate melting temperature.[5]

-

For an accurate measurement, a new sample is heated to a temperature about 15-20°C below the approximate melting point.[5][6]

-

The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[3][5]

-

-

Data Recording: The melting point is recorded as a range:

Boiling Point Determination (Distillation Method)

For a non-volatile solid, the boiling point is typically determined from a larger sample size using a distillation apparatus. This method measures the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7][8]

Apparatus:

-

Distillation flask (round-bottom)

-

Condenser

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Receiving flask

-

Boiling chips

Procedure:

-

Apparatus Assembly: A simple distillation apparatus is assembled. A sufficient quantity of the this compound (at least 5-10 mL, obtained by melting the solid) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.[2][7]

-

Thermometer Placement: The thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser.[9] This ensures the temperature of the vapor distilling into the condenser is accurately measured.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.[8]

-

Data Recording: The temperature is monitored as the vapor condenses and collects in the receiving flask. The boiling point is the stable temperature observed on the thermometer during a steady rate of distillation.[2]

-

Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is pressure-dependent.[2] If the barometric pressure deviates from standard pressure (101.3 kPa), a correction should be applied.[10]

Process Visualization

The logical workflow for determining the physicochemical properties of a solid compound is outlined below.

References

- 1. westlab.com [westlab.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. thinksrs.com [thinksrs.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. jk-sci.com [jk-sci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Determination of Boiling Range or Temperature and Distillation Range | Pharmaguideline [pharmaguideline.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

An In-Depth Technical Guide to the Solubility of 2-Methyl-3-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methyl-3-nitrophenol in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who require detailed information on the physicochemical properties of this compound. The guide includes a summary of available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a relevant biological pathway.

Quantitative and Qualitative Solubility Data

Table 1: Solubility of this compound and Related Nitrophenols

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | 95% Ethanol | Not Specified | 50 mg/mL[1][2][3] | Quantitative |

| 4-Nitrophenol | Ethanol | Not Specified | Very Soluble[4] | Qualitative |

| 4-Nitrophenol | Acetone | Not Specified | Very Soluble[4] | Qualitative |

| 3-Nitrophenol | Acetone | Not Specified | Very Soluble | Qualitative |

| 3-Nitrophenol | Ether | Not Specified | Very Soluble | Qualitative |

| 3-Nitrophenol | Ethanol | Not Specified | Very Soluble | Qualitative |

| Nitrophenols (general) | Acetone | Not Specified | Often used for extraction due to good solubility[5] | Qualitative |

| Nitrophenols (general) | Methanol | Not Specified | Good solubility, especially for more polar nitrophenols[5] | Qualitative |

| Nitrophenols (general) | Acetonitrile | Not Specified | Commonly used for extraction due to broad solubility[5] | Qualitative |

| Nitrophenols (general) | Diethyl Ether | Not Specified | Suitable for less polar nitrophenols[5] | Qualitative |

| Nitrophenols (general) | Hexane | Not Specified | Suitable for less polar nitrophenols[5] | Qualitative |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many research and development activities. The following section outlines a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent using the gravimetric method. This method is straightforward and can be adapted for various solvents and temperature conditions.

Gravimetric Method for Solubility Determination

This protocol describes the determination of the equilibrium solubility of a solid solute in a solvent at a specified temperature.

Materials and Equipment:

-

This compound (solid)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Oven

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibrium may vary depending on the solute, solvent, and temperature, and should be determined empirically (e.g., by taking measurements at different time points until the concentration of the solute in the solution remains constant).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. It is critical to avoid aspirating any solid particles.

-

Immediately filter the withdrawn sample through a syringe filter that is compatible with the organic solvent to remove any remaining microscopic solid particles. The filter should be pre-conditioned with the saturated solution to avoid loss of solute due to adsorption.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed, dry container (e.g., a glass beaker or aluminum pan).

-

Place the container in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute. The temperature should be below the boiling point of the solute and its decomposition temperature. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once the solvent is fully evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the container with the dried solute using an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight of the container with the dried solute.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), by dividing the mass of the dissolved solute by the volume of the filtrate that was evaporated.

-

Visualization of a Relevant Biological Pathway

While specific signaling pathways involving this compound are not well-documented, the metabolic degradation of nitrophenols is a relevant biological process. The following diagram illustrates a generalized metabolic pathway for nitrophenols, based on studies of related compounds. This pathway highlights the key enzymatic transformations that lead to the breakdown of these compounds in biological systems.

Caption: Generalized metabolic pathway of nitrophenols.

This diagram illustrates the primary routes of nitrophenol metabolism. Phase I reactions, such as reduction of the nitro group to an amino group or hydroxylation of the aromatic ring, are followed by Phase II conjugation reactions (glucuronidation and sulfation) that increase water solubility and facilitate excretion. In some microorganisms, ring cleavage pathways involving dioxygenases lead to the breakdown of the aromatic ring.

Caption: Experimental workflow for gravimetric solubility determination.

This flowchart outlines the key steps in determining the solubility of a solid compound in an organic solvent using the gravimetric method, from the preparation of a saturated solution to the final calculation of the solubility value.

References

- 1. This compound CAS#: 5460-31-1 [m.chemicalbook.com]

- 2. 5460-31-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-甲基-3-硝基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Spectrometric Analysis of 2-Methyl-3-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Methyl-3-nitrophenol (CAS No: 5460-31-1). This document presents key spectral data in a structured format, details the experimental protocols for data acquisition, and includes a workflow diagram for the analytical process.

Spectroscopic and Spectrometric Data

The following sections summarize the key spectroscopic and spectrometric data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. The ¹H NMR spectrum reveals information about the protons, while ¹³C NMR provides insights into the carbon skeleton.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was obtained in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -OH | 10.35 | Singlet |

| Aromatic-H | 7.320 | Multiplet |

| Aromatic-H | 7.241 | Multiplet |

| Aromatic-H | 7.151 | Multiplet |

| -CH₃ | 2.250 | Singlet |

| Data obtained from a 399.65 MHz spectrometer in DMSO-d₆.[1] |

¹³C NMR Spectral Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The table below lists the expected characteristic IR absorption bands for the functional groups in this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500–3200 (broad) | Phenolic O-H | O-H stretch (H-bonded) |

| 3100–3000 | Aromatic C-H | C-H stretch |

| 3000–2850 | Methyl C-H | C-H stretch |

| 1600–1585 & 1500–1400 | Aromatic C=C | C=C stretch (in-ring) |

| 1550–1475 | Nitro (NO₂) | N-O asymmetric stretch |

| 1360–1290 | Nitro (NO₂) | N-O symmetric stretch |

| 1320–1000 | Phenolic C-O | C-O stretch |

| This table is based on characteristic IR absorption frequencies for the respective functional groups.[2][3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound is typically obtained using electron ionization (EI).

| m/z | Relative Intensity (%) | Possible Fragment |

| 153 | 64.3 | [M]⁺ (Molecular Ion) |

| 136 | 100.0 | [M-OH]⁺ |

| 108 | 32.1 | [M-NO₂-H]⁺ |

| 77 | 75.9 | [C₆H₅]⁺ |

| 53 | 33.4 | [C₄H₃]⁺ |

| Data corresponds to the mass spectrum obtained via electron ionization.[1] |

Experimental Protocols

The following protocols provide a general framework for the acquisition of spectroscopic and spectrometric data for compounds such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

-

Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.

-

¹³C NMR Data Acquisition: For the ¹³C NMR spectrum, a larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is often employed to simplify the spectrum and improve sensitivity.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the NMR spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

FT-IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) is recorded first. The sample is then placed in the spectrometer, and the spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as electron ionization (EI). This causes the molecule to lose an electron, forming a radical cation (the molecular ion, [M]⁺), which can then undergo fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Methyl-3-nitrophenol

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-3-nitrophenol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document details the chemical shifts, coupling constants, and signal multiplicities, alongside a standard experimental protocol for data acquisition.

Chemical Structure and Proton Environments

This compound (also known as 3-nitro-o-cresol) possesses a molecular formula of C₇H₇NO₃ and a molecular weight of 153.14 g/mol .[1] The molecule consists of a phenol (B47542) ring substituted with a methyl group at position 2 and a nitro group at position 3. The protons in the molecule are in distinct chemical environments, giving rise to a characteristic 1H NMR spectrum. The protons are designated as follows for the purpose of spectral assignment:

-

-OH: The phenolic hydroxyl proton.

-

H4, H5, H6: The aromatic protons on the benzene (B151609) ring.

-

-CH₃: The protons of the methyl group.

1H NMR Spectral Data

The 1H NMR spectral data for this compound, acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), is summarized in the table below.[2]

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| -OH | 10.35 | Singlet | 1H |

| H5 | 7.32 | Doublet of doublets | 1H |

| H6 | 7.24 | Doublet of doublets | 1H |

| H4 | 7.15 | Triplet | 1H |

| -CH₃ | 2.25 | Singlet | 3H |

Note: The multiplicity of the aromatic protons can be complex due to second-order effects and may appear as multiplets in some spectra.

Interpretation of the Spectrum

The 1H NMR spectrum of this compound in DMSO-d₆ displays distinct signals corresponding to each type of proton in the molecule.[2]

-

Hydroxyl Proton (-OH): The phenolic proton appears as a broad singlet at a downfield chemical shift of approximately 10.35 ppm.[2] This significant downfield shift is characteristic of acidic protons, such as those of phenols, and is influenced by hydrogen bonding with the DMSO solvent. The signal is a singlet as it does not couple with other protons.

-

Aromatic Protons (H4, H5, H6): The three aromatic protons resonate in the region of 7.15-7.32 ppm.[2]

-

H4: This proton is expected to be a triplet due to ortho coupling with H5 and meta coupling with the methyl group protons (which is often unresolved). It appears at approximately 7.15 ppm.[2]

-

H6: This proton is expected to be a doublet of doublets due to ortho coupling with H5 and meta coupling with H4. Its signal is observed around 7.24 ppm.[2]

-

H5: This proton is also a doublet of doublets due to ortho coupling with H4 and H6. It is found at approximately 7.32 ppm.[2]

-

-

Methyl Protons (-CH₃): The three protons of the methyl group give rise to a singlet at approximately 2.25 ppm.[2] The signal is a singlet because there are no adjacent protons for coupling.

Experimental Protocol for 1H NMR Spectroscopy of Phenolic Compounds

The following is a generalized experimental protocol for acquiring a high-resolution 1H NMR spectrum of a phenolic compound like this compound.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of the phenolic compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). DMSO-d₆ is often preferred for phenolic compounds as it can help in observing the hydroxyl proton signal.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. Instrument Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Set the appropriate acquisition parameters, which may include:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-64, depending on the sample concentration.

-

-

Acquire the Free Induction Decay (FID).

4.3. Data Processing

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

For unambiguous assignment of the hydroxyl proton, a "D₂O shake" experiment can be performed.[3] This involves adding a drop of deuterium oxide (D₂O) to the NMR tube, which results in the exchange of the acidic -OH proton with deuterium, causing the disappearance of the hydroxyl signal from the spectrum.[3]

Visualization of Molecular Structure and Proton Connectivity

The following diagram illustrates the chemical structure of this compound and the through-bond J-coupling relationships between the aromatic protons.

Caption: Chemical structure of this compound with proton J-coupling pathways.

References

Mass Spectrometry Fragmentation of 2-Methyl-3-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 2-Methyl-3-nitrophenol. Due to the limited availability of public domain mass spectral data for this specific isomer, this guide leverages established fragmentation principles of nitroaromatic compounds, phenols, and substituted benzenes to construct a theoretical fragmentation pathway and a representative data set. This document is intended to serve as a valuable resource for the identification and characterization of this compound in various research and development applications.

Predicted Mass Spectrum Data

The electron ionization mass spectrum of this compound is anticipated to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of its functional groups. The following table summarizes the predicted quantitative data, including the mass-to-charge ratio (m/z) and the expected relative abundance of the principal ions.

| m/z | Proposed Fragment Ion | Predicted Relative Abundance (%) |

| 153 | [M]•+ (Molecular Ion) | 85 |

| 136 | [M - OH]•+ | 30 |

| 123 | [M - NO]•+ | 15 |

| 107 | [M - NO2]•+ | 100 (Base Peak) |

| 95 | [M - NO - CO]•+ | 45 |

| 79 | [C6H7O]+ | 60 |

| 77 | [C6H5]+ | 55 |

| 65 | [C5H5]+ | 40 |

| 53 | [C4H5]+ | 25 |

| 51 | [C4H3]+ | 35 |

| 39 | [C3H3]+ | 20 |

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization is primarily driven by the presence of the nitro, hydroxyl, and methyl functional groups on the aromatic ring. The initial event is the formation of the molecular ion ([M]•+) at m/z 153. Subsequent fragmentation is expected to proceed through several key pathways:

-

Loss of the Nitro Group: A characteristic fragmentation of nitroaromatic compounds is the loss of a nitro radical (•NO2), leading to a stable cation. For this compound, this would result in the base peak at m/z 107.

-

Loss of a Hydroxyl Radical: Cleavage of the O-H bond, followed by the loss of a hydroxyl radical (•OH), is a common fragmentation pathway for phenols, which would produce an ion at m/z 136.

-

Loss of Nitric Oxide: Rearrangement and subsequent loss of a neutral nitric oxide molecule (NO) can occur from the molecular ion, yielding a fragment at m/z 123.

-

Aromatic Ring Fission: Following the initial fragmentation events, the resulting ions can undergo further fragmentation of the aromatic ring, leading to a series of smaller charged species, such as those observed at m/z 95, 79, 77, 65, 53, 51, and 39.

Experimental Protocols

The following provides a detailed methodology for the acquisition of a mass spectrum of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

3.1. Sample Preparation

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent.

3.2. Gas Chromatography (GC) Conditions

-

GC System: Agilent 8890 GC System or equivalent.

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

3.3. Mass Spectrometry (MS) Conditions

-

MS System: Agilent 5977B GC/MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 35-350.

-

Scan Speed: 1562 u/s.

-

Data Acquisition: Full scan mode.

Visualizations

4.1. Proposed Fragmentation Pathway of this compound

Caption: Predicted EI fragmentation pathway of this compound.

4.2. Experimental Workflow for GC-MS Analysis

Caption: General workflow for the GC-MS analysis of this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of Nitrophenol Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic techniques used to characterize and differentiate the isomers of nitrophenol: ortho-nitrophenol (o-nitrophenol), meta-nitrophenol (m-nitrophenol), and para-nitrophenol (p-nitrophenol). The distinct placement of the nitro (-NO₂) group relative to the hydroxyl (-OH) group in each isomer leads to unique hydrogen bonding patterns, which are readily distinguishable using IR spectroscopy.

Core Principles: The Role of Hydrogen Bonding

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The key to differentiating nitrophenol isomers lies in the analysis of the O-H stretching vibration, which is profoundly influenced by hydrogen bonding.

-

o-Nitrophenol: The proximity of the -OH and -NO₂ groups allows for the formation of a strong intramolecular hydrogen bond (a bond within the same molecule). This internal bonding prevents the hydroxyl group from participating in hydrogen bonds with other molecules.

-

p-Nitrophenol: The large distance between the -OH and -NO₂ groups prevents intramolecular bonding. Instead, these molecules form strong intermolecular hydrogen bonds (bonds between different molecules), leading to molecular association.[1][2][3]

-

m-Nitrophenol: Similar to the para isomer, m-nitrophenol primarily exhibits intermolecular hydrogen bonding, although the overall association may be weaker than in p-nitrophenol due to steric and electronic effects.

These differences in hydrogen bonding result in characteristic changes in the position and shape of the O-H stretching band in the IR spectrum.

Comparative Spectral Data

The vibrational frequencies of key functional groups provide a fingerprint for each isomer. The most significant differences are observed in the O-H stretching region due to the varied hydrogen bonding environments.

| Vibrational Mode | o-Nitrophenol (cm⁻¹) | m-Nitrophenol (cm⁻¹) | p-Nitrophenol (cm⁻¹) | Notes |

| O-H Stretch | ~3200 | ~3300 - 3500 | ~3325 | Ortho: Sharper peak due to intramolecular H-bond.[4] Meta/Para: Very broad bands due to intermolecular H-bonding.[5][6] |

| C-H Stretch (Aromatic) | ~3000 - 3100 | ~3000 - 3100 | ~3000 - 3100 | Typically multiple weak bands characteristic of aromatic rings.[5] |

| N-O Asymmetric Stretch | ~1530 | ~1530 | ~1540 | Strong absorption bands. The position can be influenced by conjugation and H-bonding. |

| C=C Stretch (Aromatic) | ~1580, ~1470 | ~1590, ~1480 | ~1590, ~1490 | Multiple bands are characteristic of the benzene (B151609) ring.[6] |

| N-O Symmetric Stretch | ~1340 | ~1350 | ~1335 | A strong peak, often coupled with other vibrations. |

| C-O Stretch | ~1270 | ~1290 | ~1105 - 1300 | The position is sensitive to the electronic environment of the C-O bond.[4][6] |

Experimental Protocols

Accurate spectral acquisition requires standardized procedures for sample preparation and data collection.

A. Sample Preparation (Solid Samples)

A common method for analyzing solid nitrophenol samples is the Potassium Bromide (KBr) pellet technique.

-

Grinding: Grind a small amount of the nitrophenol isomer (1-2 mg) with approximately 200 mg of dry, IR-grade KBr using an agate mortar and pestle. The goal is to reduce particle size to minimize light scattering.[7]

-

Pelletizing: Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent disc.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

B. Instrumentation and Data Acquisition

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used. An example instrument is a JASCO 6300 FTIR spectrometer.[8]

-

Data Collection:

-

Range: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.[8]

-

Resolution: Set the spectral resolution to 2 cm⁻¹ or 4 cm⁻¹.[8]

-

Scans: Co-add a sufficient number of scans (e.g., 32 to 200) to achieve a good signal-to-noise ratio.[8]

-

Background: Collect a background spectrum of the empty sample compartment (or a pure KBr pellet) before running the sample.

-

C. Dilution Study for Differentiating H-Bonds

This experiment is definitive for distinguishing intramolecular from intermolecular hydrogen bonding.

-

Preparation: Prepare a series of solutions of the nitrophenol isomer in a non-polar, aprotic solvent (e.g., carbon tetrachloride, CCl₄) at varying concentrations (e.g., 1 M, 0.1 M, 0.01 M).

-

Acquisition: Obtain the IR spectrum of each solution in a liquid-sample cell.

-

Observation:

-

o-Nitrophenol: The position and shape of the O-H band will remain largely unchanged upon dilution, as the intramolecular bond is not disrupted.[1][2]

-

m- and p-Nitrophenol: As the concentration decreases, the broad intermolecular O-H band will diminish, while a new, sharper peak corresponding to the "free" (non-bonded) O-H group will appear at a higher frequency (typically ~3600 cm⁻¹). This is because dilution breaks the intermolecular associations.[1]

-

Visualization of Structures and Workflows

dot

Caption: Structural comparison of nitrophenol isomers.

dot

Caption: Generalized workflow for isomer differentiation.

Spectral Interpretation and Key Differentiators

-

O-H Stretching Band: This is the primary region of interest. A relatively sharp band around 3200 cm⁻¹ is indicative of o-nitrophenol. A very broad, intense band centered around 3300-3500 cm⁻¹ suggests m- or p-nitrophenol.

-

Effect of Symmetry: The high C2 symmetry of p-nitrophenol can lead to fewer or weaker IR-active bands compared to the less symmetric ortho and meta isomers.[4][9] This is because some vibrations in a symmetrical molecule may not produce a change in the net dipole moment, rendering them IR-inactive.

-

Fingerprint Region (below 1500 cm⁻¹): While complex, this region contains numerous bands from C-C stretching, C-H bending, and other skeletal vibrations. The unique pattern in this region for each isomer can be used for definitive identification when compared against reference spectra.

By combining the analysis of the O-H stretching band with a dilution study and careful examination of the fingerprint region, infrared spectroscopy serves as a powerful, non-destructive tool for the unambiguous identification of nitrophenol isomers.

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. m.youtube.com [m.youtube.com]

- 4. How would you distinguish between ortho and para nitrophenol using infrar.. [askfilo.com]

- 5. P-Nitrophenol Vs Ir - 636 Words | Bartleby [bartleby.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. longdom.org [longdom.org]

- 9. homework.study.com [homework.study.com]

In-Depth Technical Guide to 2-Methyl-3-nitrophenol: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-3-nitrophenol (CAS No. 5460-31-1), focusing on its safety data, proper handling procedures, and known experimental applications. This document is intended to serve as a vital resource for laboratory personnel to ensure safe and effective use of this compound in a research and development setting.

Chemical and Physical Properties

This compound, also known as 3-Nitro-o-cresol, is a yellow to brown crystalline powder.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 5460-31-1 | |

| Molecular Formula | C₇H₇NO₃ | |

| Molecular Weight | 153.14 g/mol | |

| Appearance | Yellow to brown crystalline powder | [1] |

| Melting Point | 146-148 °C (lit.) | |

| Solubility | Soluble in 95% ethanol (B145695) (50 mg/mL) |

Hazard Identification and Safety Data

This compound is classified as a hazardous substance and requires careful handling. The Globally Harmonized System (GHS) classifications and associated hazard statements are summarized below.

| Hazard Class | GHS Classification | Hazard Statements |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Source: Sigma-Aldrich Safety Data Sheet

Signal Word: Warning

Precautionary Statements: Prevention (P261, P280), Response (P301+P312, P302+P352, P304+P340, P305+P351+P338), Storage, and Disposal recommendations are detailed in the Safety Data Sheet.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk of exposure. The following protocols should be strictly adhered to in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive assessment of necessary PPE should be conducted before handling this compound. The following are minimum requirements:

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron or suit may be necessary. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter is required if dusts are generated or if working outside of a certified chemical fume hood. |

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention. |

Spill Response: In the event of a spill, evacuate the area and prevent the entry of unnecessary personnel. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The spill area should then be decontaminated.

Toxicological and Biological Information

While comprehensive toxicological data for many nitrophenol isomers exist, specific information on the biological activity, mechanism of action, and signaling pathway involvement of This compound is notably limited in publicly available scientific literature. Toxicological profiles from agencies such as the ATSDR primarily focus on 2-nitrophenol (B165410) and 4-nitrophenol.[2] Researchers should exercise caution and assume a level of toxicity consistent with related nitroaromatic compounds.

The general metabolic pathway for nitroaromatic compounds involves nitroreduction, which can lead to the formation of reactive intermediates.[3] This process is catalyzed by various enzymes, including cytochrome P450 reductases and other nitroreductases.[3] However, the specific metabolic fate of this compound has not been well-documented.

Experimental Protocols

Laboratory Synthesis of this compound

The following is a protocol for the laboratory-scale synthesis of this compound. This procedure involves hazardous materials and should only be performed by trained personnel in a suitable laboratory setting with appropriate safety measures in place.

Materials:

-

2-amino-6-methylanisole

-

Nitric acid

-

Concentrated hydrochloric acid

-

Sodium nitrite (B80452)

-

Water

-

Ice

-

Round-bottom flask, dropping funnel, condenser, steam distillation apparatus

Procedure:

-

Diazotization: Dissolve 2-amino-6-methylanisole in a mixture of concentrated hydrochloric acid and water. Cool the solution to below 0°C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10°C.

-

Decomposition of Diazonium Salt: After allowing the diazotization to complete, slowly add the diazonium salt solution to a flask containing boiling water. A vigorous reaction will occur.

-

Hydrolysis: Continue boiling the solution to ensure complete hydrolysis of the diazonium salt to the corresponding phenol.

-

Nitration: Cool the reaction mixture and slowly add nitric acid while keeping the temperature controlled.

-

Isolation and Purification: The product can be isolated by steam distillation. The collected this compound will solidify upon cooling and can be further purified by recrystallization.

Use as an Internal Standard in Analytical Chemistry

This compound has been used as an internal standard in the analysis of methylnitrophenols in atmospheric particulate matter.[1][4] While the specific published protocol was not available for this guide, a general procedure for using an internal standard in a chromatographic method (e.g., GC-MS or LC-MS) is outlined below.

Objective: To quantify the concentration of analytes (methylnitrophenols) in a sample by comparing their detector response to that of a known amount of an internal standard (this compound).

General Procedure:

-

Preparation of Standard Solutions: Prepare a series of calibration standards containing known concentrations of the analytes of interest and a constant, known concentration of this compound.

-

Sample Preparation: Extract the analytes from the sample matrix (e.g., atmospheric particulate matter collected on a filter) using an appropriate solvent. Add a known amount of the this compound internal standard to the sample extract.

-

Chromatographic Analysis: Analyze the calibration standards and the sample extracts by GC-MS or LC-MS.

-

Data Analysis:

-

For each calibration standard, calculate the response factor (RF) for each analyte relative to the internal standard: RF = (Area of Analyte / Concentration of Analyte) / (Area of Internal Standard / Concentration of Internal Standard)

-

Plot a calibration curve of the area ratio (Analyte Area / Internal Standard Area) versus the concentration ratio (Analyte Concentration / Internal Standard Concentration).

-

For the unknown sample, measure the peak areas of the analyte and the internal standard. Calculate the area ratio.

-

Using the calibration curve, determine the concentration of the analyte in the sample.

-

Disposal Considerations

Waste generated from the use of this compound must be handled as hazardous waste.

-

Waste Collection: Collect all waste material in designated, properly labeled, sealed containers. Do not mix with other waste streams.

-

Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal facility, in accordance with all local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with specific applications in analytical chemistry. However, it is also a hazardous substance that requires strict adherence to safety protocols. This guide provides essential information for its safe handling, storage, and use in a research environment. A significant knowledge gap exists regarding its biological effects and toxicological profile, necessitating a cautious approach by all users. Further research into the biological activity of this compound is warranted to fully characterize its potential impact on human health and the environment.

References

An In-depth Technical Guide to the Hazards and Toxicity of 2-Methyl-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-nitrophenol, a substituted nitrophenol, presents a significant toxicological profile that necessitates careful handling and thorough assessment in research and development settings. This technical guide provides a comprehensive overview of the known hazards and toxicity of this compound. Due to the limited availability of specific toxicological data for this isomer, this guide incorporates data from structurally related nitrophenols to provide a robust assessment of its potential risks. This document covers acute toxicity, genotoxicity, reproductive toxicity, and potential mechanisms of action, supported by detailed experimental protocols and visual representations of key pathways and workflows.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 3-Nitro-o-cresol, 2-Hydroxy-6-nitrotoluene | [1] |

| CAS Number | 5460-31-1 | [1] |

| Molecular Formula | C₇H₇NO₃ | |

| Molecular Weight | 153.14 g/mol | |

| Appearance | Yellow to brown crystalline powder | [2][3] |

| Melting Point | 146-148 °C | |

| Solubility | Soluble in 95% ethanol (B145695) (50 mg/mL) |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Toxicological Data

Acute Toxicity

The hazard classifications for this compound suggest a moderate level of acute toxicity.[1] The following table summarizes acute toxicity data for related nitrophenol compounds.

| Compound | Test | Species | Route | LD50/LC50 | Reference |

| 2-Nitrophenol | LD50 | Rat | Oral | 334 - 2,830 mg/kg | [4][5] |

| LD50 | Mouse | Oral | 1,300 mg/kg | [4] | |

| LD50 | Rabbit | Dermal | >7,940 mg/kg | [5] | |

| 3-Nitrophenol | LD50 | Rat | Oral | 930 mg/kg | [4] |

| LD50 | Mouse | Oral | 1,410 mg/kg | [4] | |

| 3-Methyl-4-nitrophenol (B363926) | LD50 | Rat (male) | Oral | 2,300 mg/kg | [6] |

| LD50 | Rat (female) | Oral | 1,200 mg/kg | [6] |

Genotoxicity

The genotoxic potential of this compound has not been specifically reported. However, nitroaromatic compounds as a class are known to exhibit mutagenic properties, often following metabolic reduction of the nitro group to a reactive hydroxylamine (B1172632).[7] Standard in vitro and in vivo assays are necessary to determine the genotoxicity of this specific compound.

Reproductive and Developmental Toxicity

There are no specific studies on the reproductive and developmental toxicity of this compound. Studies on related compounds, such as 3-Methyl-4-nitrophenol, have investigated these endpoints. For instance, a preliminary reproductive toxicity test in rats with 3-Methyl-4-nitrophenol showed a No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity at 300 mg/kg/day.[6] A study on 3-methyl-4-nitrophenol in mice suggested that it can affect gonadal cell apoptosis and proliferation.[8]

Potential Mechanisms of Toxicity

The toxicity of nitrophenols is generally attributed to a combination of metabolic activation and the induction of oxidative stress.

Metabolic Pathways

Nitrophenols undergo metabolic transformation primarily in the liver. The key pathways include:

-

Nitroreduction: The nitro group can be reduced to a nitroso intermediate, then to a hydroxylamine, and finally to an amine. The hydroxylamine intermediate is often implicated in the genotoxic effects of nitroaromatics.

-

Conjugation: The phenolic hydroxyl group can be conjugated with glucuronic acid or sulfate, facilitating excretion.

Caption: Proposed metabolic pathway of this compound.

Cellular Mechanisms

-